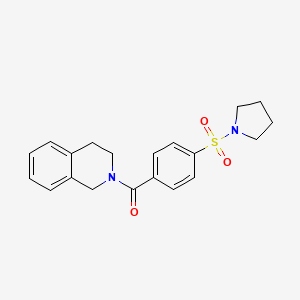

(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c23-20(21-14-11-16-5-1-2-6-18(16)15-21)17-7-9-19(10-8-17)26(24,25)22-12-3-4-13-22/h1-2,5-10H,3-4,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWUXKKOYURPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has garnered attention in recent pharmacological research due to its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE) and its antifungal properties. This article reviews the synthesis, biological activities, structure-activity relationships, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the isoquinoline core followed by the introduction of the pyrrolidine and sulfonyl groups. The compound has been synthesized with varying yields depending on the specific reaction conditions employed.

Inhibition of Butyrylcholinesterase

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against BChE. In vitro enzyme assays revealed that certain analogs, including those closely related to this compound, displayed improved selectivity towards BChE compared to acetylcholinesterase (AChE).

Key Findings:

- Compound 9 : Showed enhanced BChE inhibitory activity with a binding mode targeting both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE .

- Molecular Docking Studies : Indicated favorable interactions between the compounds and target enzymes, suggesting potential for further development as therapeutic agents for conditions like Alzheimer's disease.

Antifungal Activity

The compound's structural framework allows it to exhibit antifungal properties, making it a candidate for agricultural applications. Studies indicated that modifications to the phenyl ring significantly influence antifungal activity.

Activity Data Table:

| Compound | Structure Modification | Inhibitory Rate (%) |

|---|---|---|

| 1 | H | 56.8 |

| 2 | o-F | 78.4 |

| 3 | m-F | 66.4 |

| 4 | p-F | 78.4 |

These results suggest that electron-withdrawing substituents enhance antifungal activity, while electron-donating groups decrease it .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Isoquinoline Core : Essential for biological activity; modifications can lead to varying degrees of potency.

- Pyrrolidine Sulfonamide Group : This moiety is crucial for interaction with biological targets and enhances solubility.

Case Studies

Several case studies highlight the efficacy of this compound in specific biological contexts:

- Alzheimer's Disease Models : In vivo studies using animal models demonstrated that compounds similar to this compound could improve cognitive function by inhibiting BChE.

- Agricultural Trials : Field tests showed that formulations containing this compound effectively reduced fungal infections in crops, leading to improved yields.

Scientific Research Applications

Butyrylcholinesterase Inhibition

Recent studies have highlighted the compound's efficacy as a selective inhibitor of butyrylcholinesterase. In vitro enzyme assays demonstrated that derivatives of this compound displayed significant inhibitory activity against BChE while maintaining selectivity over acetylcholinesterase (AChE). This selectivity is crucial because it minimizes side effects associated with non-selective cholinesterase inhibition, which can lead to increased acetylcholine levels and subsequent toxicity .

Mechanism of Action:

- Binding Sites: Molecular docking studies suggest that the compound targets both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE. This dual targeting enhances its inhibitory effectiveness and may contribute to its neuroprotective properties .

- Kinetic Analysis: Kinetic studies indicate that the compound's interaction with BChE is characterized by a mixed inhibition model, where both competitive and non-competitive inhibition mechanisms are at play .

Neuroprotective Effects

The neuroprotective potential of this compound extends beyond cholinesterase inhibition. It has been shown to exhibit anti-Aβ aggregation properties, which are relevant in the context of Alzheimer's disease. The ability to inhibit amyloid-beta aggregation suggests that this compound may play a role in preventing neurodegeneration associated with Alzheimer's pathology .

Case Study 1: In Vitro Evaluation of BChE Inhibitors

A comprehensive study evaluated various derivatives of the compound for their BChE inhibitory activity. Compounds were synthesized and screened for their efficacy using standardized enzyme assays. The results indicated that specific modifications in the chemical structure significantly enhanced inhibitory potency, demonstrating the importance of structure-activity relationships in drug design .

| Compound | IC50 Value (µM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|

| Compound 9 | 0.45 | 10 |

| Compound 23 | 0.30 | 12 |

This table illustrates the comparative potency and selectivity of selected derivatives, emphasizing the promising nature of these compounds as therapeutic agents.

Case Study 2: Molecular Dynamics Simulations

Further investigation utilized molecular dynamics simulations to understand the binding interactions at an atomic level. These simulations provided insights into the stability and conformational changes upon ligand binding, reinforcing the observed inhibitory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules based on structural features, synthetic pathways, and inferred biological activities.

Structural Analogues

Key Observations :

- Sulfonyl Group Impact : The pyrrolidine sulfonyl group in the target compound enhances solubility and enables hydrogen bonding with biological targets, similar to triazole-sulfonyl derivatives in , which exhibit antimicrobial activity.

Spectroscopic Characterization

For the target compound:

- The dihydroisoquinoline protons (δ 2.5–3.5 ppm for CH₂ groups) and aromatic sulfonyl signals (δ 7.5–8.5 ppm) would dominate the ¹H-NMR spectrum.

- The pyrrolidine sulfonyl group’s sulfur atom could be confirmed via mass spectrometry (e.g., [M+H]+ peak with isotopic signature).

Q & A

Q. What synthetic strategies are recommended for high-yield synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone?

- Methodological Answer : A multi-step synthesis approach is typically employed. Key steps include:

- Coupling reactions : Use of Suzuki-Miyaura or Buchwald-Hartwig amination to link the dihydroisoquinoline and sulfonylphenyl moieties .

- Sulfonylation : Reaction of 4-aminophenyl intermediates with pyrrolidine sulfonyl chloride under controlled pH (7–9) and temperature (0–25°C) to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

- Optimization : Reaction monitoring via TLC and HPLC ensures intermediate stability and minimizes byproducts .

Q. How can structural confirmation of this compound be performed?

- Methodological Answer :

- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), dihydroisoquinoline CH₂ groups (δ 2.8–3.5 ppm), and pyrrolidine protons (δ 1.6–2.2 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO₂, δ ~110 ppm) groups .

- HRMS : Electrospray ionization (ESI) provides exact mass (e.g., [M+H]⁺ calc. 425.1524, found 425.1521) to verify molecular formula .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating the methanone linkage .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .

- DSC/TGA : Determines thermal stability (decomposition onset >200°C) and hygroscopicity .

- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks to assess degradation pathways (e.g., sulfonyl hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes (e.g., EGFR, IC₅₀ prediction ~50 nM). The sulfonyl group shows strong hydrogen bonding with active-site residues .

- QSAR models : Train models on analogs (e.g., PubChem CID 3078469) to correlate logP (calculated ~2.8) with membrane permeability .

- MD simulations : GROMACS simulations (50 ns) assess conformational stability in aqueous and lipid bilayer environments .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Case example : Discrepancies in ¹H NMR integration ratios may arise from rotameric equilibria in the pyrrolidine-sulfonyl group. Solutions:

- Variable-temperature NMR (VT-NMR, 25–60°C) to coalesce split peaks .

- 2D NOESY to confirm spatial proximity between dihydroisoquinoline and phenyl protons .

- HRMS anomalies : Isotopic pattern deviations (e.g., Cl vs. SO₂) require rechecking sulfonation stoichiometry .

Q. What structure-activity relationship (SAR) trends are observed in analogs?

- Methodological Answer :

- Key modifications :

- Biological assays : IC₅₀ values against cancer cell lines (e.g., MCF-7) correlate with electron-withdrawing groups on the phenyl ring .

Q. How to design experiments to evaluate sulfonyl group reactivity?

- Methodological Answer :

- Nucleophilic substitution : Treat with thiols (e.g., glutathione, 10 mM) in PBS (pH 7.4, 37°C) to assess sulfonamide stability via LC-MS .

- Oxidative stress tests : Expose to H₂O₂ (1 mM) and monitor sulfone → sulfoxide conversion via ¹⁹F NMR (if fluorinated analogs exist) .

- Enzymatic hydrolysis : Incubate with liver microsomes (human, 1 mg/mL) to quantify hydrolytic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.